Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Crystal engineering Solid-state chemistry Polymorph screening

Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS 402946-94-5) is a synthetic arylpiperazine derivative belonging to the trifluoromethylnitrobenzene analogue series, with molecular formula C₁₄H₁₆F₃N₃O₄ and molecular weight 347.29 g/mol. It features a piperazine ring N-substituted with an ethyl carboxylate protecting group and a phenyl ring bearing both a nitro group at the 2-position and a trifluoromethyl group at the 4-position.

Molecular Formula C14H16F3N3O4
Molecular Weight 347.294
CAS No. 402946-94-5
Cat. No. B2380844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
CAS402946-94-5
Molecular FormulaC14H16F3N3O4
Molecular Weight347.294
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C14H16F3N3O4/c1-2-24-13(21)19-7-5-18(6-8-19)11-4-3-10(14(15,16)17)9-12(11)20(22)23/h3-4,9H,2,5-8H2,1H3
InChIKeyZWKJOAAYGHNMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS 402946-94-5): Procurement-Grade Characterization for Scientific Selection


Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS 402946-94-5) is a synthetic arylpiperazine derivative belonging to the trifluoromethylnitrobenzene analogue series, with molecular formula C₁₄H₁₆F₃N₃O₄ and molecular weight 347.29 g/mol [1]. It features a piperazine ring N-substituted with an ethyl carboxylate protecting group and a phenyl ring bearing both a nitro group at the 2-position and a trifluoromethyl group at the 4-position [1]. Its crystal structure has been determined at 120 K, revealing a monoclinic P2₁/n space group with two unique molecules in the asymmetric unit (Z' = 2) [1]. The compound is catalogued under PubChem CID 4096049 and is available from multiple chemical suppliers as a research-grade building block for medicinal chemistry and probe development [1][2].

Why Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate Cannot Be Interchanged with In-Class Piperazine Analogs


Trifluoromethylnitrobenzene piperazines exhibit pronounced regioisomer-dependent solid-state behaviour that directly impacts crystallinity, solubility, and formulation reproducibility. The 2-nitro-4-CF₃ substitution pattern (compound II) crystallises with two unique molecules per asymmetric unit (Z' = 2), forming monodirectional paired packing, whereas the 4-nitro-2-CF₃ regioisomer (compound I) packs with Z' = 1 [1]. This crystallographic divergence precludes simple substitution in cocrystallisation screens and solid-form development programmes [1]. Furthermore, the ethyl carboxylate protecting group on the piperazine N-4 position distinguishes this compound from free-amine analogues such as 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS 58315-38-1), conferring differential reactivity profiles in multi-step synthetic sequences and altering computed physicochemical properties including logP and topological polar surface area [2]. These structural features collectively mean that generic substitution with a regioisomer or a des-carboxylate analogue will not reproduce the crystallisation behaviour, solubility characteristics, or downstream synthetic utility of the target compound.

Quantitative Differentiation Evidence for Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate Versus Closest Analogs


Asymmetric Unit Content (Z' = 2) Distinguishes 2-Nitro-4-CF₃ Regioisomer from 4-Nitro-2-CF₃ Regioisomer (Z' = 1)

In a direct head-to-head crystallographic comparison of four trifluoromethylnitrobenzene analogues, the target compound (II: 2-nitro-4-CF₃ substitution) crystallises with two crystallographically independent molecules in the asymmetric unit (Z' = 2), which pack as monodirectional pairs. In contrast, regioisomer I (4-nitro-2-CF₃ substitution) crystallises with Z' = 1 and a fundamentally different packing arrangement [1]. This difference has direct consequences: attempts to cocrystallise equimolar combinations of (I)–(IV) from various solvents resulted exclusively in recrystallisation of the individual components, identified by distinct crystal morphology and infrared analysis [1].

Crystal engineering Solid-state chemistry Polymorph screening Cocrystallisation

Piperazine N-Protection State Governs Synthetic Utility: Ethyl Carboxylate vs. Free Amine Analogues

The target compound bears an ethyl carboxylate group on the piperazine N-4 position, an orthogonal protecting group that enables selective deprotection and downstream diversification. The free-amine analogue, 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS 58315-38-1), lacks this protection, necessitating additional synthetic steps for chemoselective N-functionalisation [1]. Computed physicochemical properties further differentiate these two compounds: the ethyl carboxylate derivative (XLogP3 = 2.8, TPSA = 78.6 Ų, 0 H-bond donors) versus the free amine analogue (predicted XLogP3 ≈ 2.0, TPSA ≈ 63 Ų, 1 H-bond donor), reflecting meaningful differences in lipophilicity and hydrogen-bonding capacity that influence chromatographic behaviour and biological membrane permeability .

Medicinal chemistry Parallel synthesis Building block procurement Protecting group strategy

Trifluoromethyl Substituent Confers Differentiated Lipophilicity and Metabolic Stability Versus Methyl, Fluoro, and Chloro Congeners

The 4-CF₃ substituent on the target compound imparts markedly higher lipophilicity compared to 4-CH₃, 4-F, and 4-Cl congeners. The trifluoromethyl group is recognised to increase metabolic stability by resisting cytochrome P450-mediated oxidative metabolism, a class-level advantage over methyl and halogen substituents [1]. While direct experimental logP or metabolic stability data for the target compound are not publicly available, the computed XLogP3 of 2.8 positions this compound in a lipophilicity range favourable for blood-brain barrier penetration (optimal CNS drug space: logP 2–4), distinguishing it from the less lipophilic methyl analogue and the more polar unsubstituted phenylpiperazine [2]. Furthermore, the electron-withdrawing character of both nitro and CF₃ groups modulates the piperazine N-basicity, a key determinant of receptor-binding pharmacophore geometry within the nitro-substituted phenylpiperazine class covered by 5-HT₆ receptor patent filings [3].

Structure-activity relationship Lead optimisation Pharmacokinetics Physicochemical profiling

Patent Landscape Coverage for Nitro-Substituted Phenylpiperazines in 5-HT₆ Receptor Modulation

The target compound falls within the Markush structure of US Patent US20080176854A1, assigned to Laboratorios Del Dr. Esteve S.A., which claims nitro-substituted phenyl-piperazine compounds of general formula I as agents for the prophylaxis and/or treatment of disorders mediated via 5-HT₆ receptors, including cognitive impairment, obesity, and CNS disorders [1]. The patent discloses that compounds of sub-formulae Ia and Ib demonstrate good to excellent affinity for 5-HT₆ receptors, with preferred Ki values below or equal to 1 µM [1][2]. While the patent does not disclose individual Ki values for the target compound, its structural inclusion in the claimed chemical space positions it within a defined intellectual property landscape relevant to pharmaceutical procurement decisions where freedom-to-operate considerations apply.

CNS drug discovery 5-HT6 receptor Intellectual property Patent analysis

Optimal Research and Industrial Application Scenarios for Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate


Regioisomer-Dependent Solid-Form Screening and Cocrystallisation Studies

Research groups conducting polymorph screening, cocrystallisation, or solid-form development with trifluoromethylnitrobenzene piperazines should select the 2-nitro-4-CF₃ isomer (II) specifically when seeking to exploit its unique Z' = 2 packing motif. As demonstrated by Lynch and McClenaghan, this regioisomer forms monodirectional pairs in the crystal lattice, a feature absent in the 4-nitro-2-CF₃ isomer. Cocrystallisation attempts with all four analogue pairs resulted in individual component recrystallisation rather than adduct formation, underscoring that regioisomer choice directly determines solid-form outcomes [1].

Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Piperazine N-Protection

The ethyl carboxylate protecting group on the piperazine N-4 position makes this compound the preferred building block for synthetic sequences requiring sequential functionalisation of the two piperazine nitrogens. Unlike the free-amine analogue (CAS 58315-38-1), which requires an additional protection step before selective N-1 arylation or alkylation can proceed, the target compound enables direct N-1 modification with the N-4 position already masked. This is particularly valuable in parallel synthesis libraries where the 2-nitro-4-CF₃ aryl group serves as a fixed pharmacophoric element [1].

CNS-Targeted Lead Optimisation Leveraging CF₃ Lipophilicity and Metabolic Stability

For neuroscience programmes targeting receptor classes such as 5-HT₆ where the 2-nitro-4-CF₃ phenylpiperazine scaffold is patent-relevant, the target compound offers a computed XLogP3 of 2.8, positioning it within the favourable CNS drug space (logP 2–4). The CF₃ group simultaneously increases lipophilicity for blood-brain barrier penetration while providing metabolic stability against CYP450 oxidation compared to methyl or halogen-substituted congeners. This dual advantage supports its use as a reference building block in CNS lead optimisation campaigns [2][3].

Freedom-to-Operate Assessment in 5-HT₆ Receptor Modulator Development

Organisations pursuing 5-HT₆ receptor antagonist or agonist programmes should procure this compound as a representative scaffold for patent landscape analysis. The nitro-substituted phenylpiperazine Markush claims in US20080176854A1 and related Esteve patent filings define the intellectual property boundaries for this chemical class. Having the target compound in hand enables experimental verification of binding affinity relative to the disclosed Ki ≤ 1 µM threshold, informing both lead selection and freedom-to-operate strategy [3][4].

Quote Request

Request a Quote for Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.